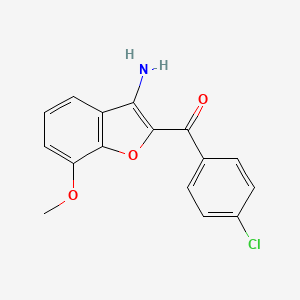

(3-Amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone

Description

Properties

IUPAC Name |

(3-amino-7-methoxy-1-benzofuran-2-yl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c1-20-12-4-2-3-11-13(18)16(21-15(11)12)14(19)9-5-7-10(17)8-6-9/h2-8H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKKDOVVAZHOII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3-Amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.

Substitution Reactions: The amino and methoxy groups are introduced through substitution reactions using suitable reagents.

Attachment of the 4-Chlorophenyl Group: The final step involves the attachment of the 4-chlorophenyl group to the methanone moiety through a Friedel-Crafts acylation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

(3-Amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the methanone group to an alcohol.

Hydrolysis: The methanone group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or alcohols.

Scientific Research Applications

Structural Characteristics

The compound has the following molecular characteristics:

- Molecular Formula : C16H13ClN2O3

- Molecular Weight : 301.72 g/mol

- SMILES Representation : COC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=CC=C3

This structure indicates the presence of a methoxy group and an amino group, which are significant for its biological activity.

Anticancer Potential

Recent studies suggest that compounds similar to (3-Amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone exhibit anticancer properties. The benzofuran moiety is known for its ability to interact with various biological targets, potentially leading to apoptosis in cancer cells. For instance, the related compound 7-methoxycoumarin has demonstrated anti-inflammatory and anti-nociceptive actions, which may correlate with reduced tumor growth in certain models .

Neuropathic Pain Management

Research indicates that compounds with similar structural features may provide relief from neuropathic pain. For example, studies on 7-methoxycoumarin have shown that it can inhibit phospholipase enzymes and block voltage-gated calcium channels, leading to significant pain reduction in animal models . This suggests that (3-Amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone could be explored for similar therapeutic effects.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of benzofuran derivatives on various cancer cell lines. The findings indicated that these compounds could induce cell cycle arrest and apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The specific role of (3-Amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone in this context remains to be fully elucidated but shows promise based on structural analogs.

Case Study 2: Pain Relief Mechanisms

In a controlled study involving vincristine-induced neuropathic pain in mice, researchers administered varying doses of compounds similar to (3-Amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone. Results demonstrated a dose-dependent reduction in pain behaviors, supporting the hypothesis that such compounds can modulate pain pathways effectively .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (3-Amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

- The brominated analog has the highest molecular weight (380.62 g/mol) due to the bromine atom.

- Introduction of a nitro group reduces molecular weight compared to the target compound but increases polarity.

The methanesulfonyl group in likely improves aqueous solubility due to its strong electron-withdrawing nature.

Thermal Stability :

- The nitro-substituted compound exhibits a defined melting point (188–192°C), suggesting higher crystallinity compared to the target compound.

Structural Flexibility and Interactions: Dihedral angles between aromatic rings (e.g., in piperidine-containing analogs ) influence molecular packing and intermolecular interactions (e.g., hydrogen bonding). For example, O—H⋯O hydrogen bonds in stabilize crystal structures, a feature that could be relevant to analogs with hydroxyl or amino groups.

Biological Activity

(3-Amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone, a compound featuring a benzofuran core, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (3-Amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone is characterized by the following molecular formula and properties:

| Property | Value |

|---|---|

| CAS Number | 923680-17-5 |

| Molecular Formula | C22H15ClN2O3 |

| Molecular Weight | 396.81 g/mol |

| IUPAC Name | (3-amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the amino and methoxy groups allows for hydrogen bonding with target proteins, while the chlorophenyl moiety enhances hydrophobic interactions. These interactions can modulate enzyme activities and receptor binding, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to (3-Amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone exhibit significant antimicrobial properties. For instance, studies have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The compound's structural characteristics may contribute to its efficacy in inhibiting bacterial growth.

Anticancer Properties

The compound has also been evaluated for its potential anticancer effects. In vitro studies suggest that derivatives of benzofuran compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest . For example, certain analogs have shown promising results against HeLa and MCF-7 cell lines with IC50 values indicating effective cytotoxicity .

Enzyme Inhibition

Enzyme inhibition studies have revealed that (3-Amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone may act as an inhibitor for several key enzymes. Notably, it has demonstrated strong inhibitory activity against acetylcholinesterase and urease, which are crucial targets in treating conditions such as Alzheimer's disease and urinary tract infections, respectively .

Case Studies

- Antibacterial Screening : A study conducted on a series of benzofuran derivatives, including the target compound, showed a range of antibacterial activities. The most active compounds were evaluated against multiple bacterial strains, demonstrating varying degrees of effectiveness .

- Cytotoxicity Assessment : In a comparative analysis involving several benzofuran derivatives, (3-Amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone was tested against cancer cell lines. Results indicated significant cytotoxic effects with potential mechanisms linked to apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-Amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the benzofuran core. Key steps include:

- Friedel-Crafts acylation to attach the 4-chlorophenyl group to the benzofuran scaffold using AlCl₃ as a catalyst .

- Regioselective functionalization : Introducing the 3-amino and 7-methoxy groups requires careful control of protecting/deprotecting strategies. For example, selective demethylation of methoxy groups can be achieved using AlCl₃ in dichloromethane .

- Ammonolysis or reductive amination to install the amino group at position 2.

- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. Monitor reaction progress via TLC or HPLC to minimize side products .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Provides definitive confirmation of molecular geometry, particularly for verifying the positions of substituents on the benzofuran ring and the orientation of the 4-chlorophenyl group .

- ¹H/¹³C NMR : Key signals include the methoxy proton (~δ 3.8–4.0 ppm) and aromatic protons split due to electron-withdrawing groups (e.g., Cl at δ 7.4–7.6 ppm). The amino group may appear as a broad singlet (~δ 5.5–6.0 ppm) .

- IR spectroscopy : Look for C=O stretching (~1670 cm⁻¹) and N–H bending (~1600 cm⁻¹) .

Q. How does the solubility profile of this compound influence solvent selection for biological assays?

- Methodological Answer :

- The compound is hydrophobic due to the 4-chlorophenyl and benzofuran moieties. Use polar aprotic solvents (DMSO, DMF) for stock solutions.

- For aqueous assays, dilute stock solutions in buffered saline (PBS) with ≤1% DMSO to avoid precipitation. Confirm solubility via dynamic light scattering (DLS) if aggregation is suspected .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the benzofuran scaffold (e.g., at positions 3 and 7) be addressed?

- Methodological Answer :

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to protect hydroxyl groups during methoxy/amino group installation. Remove selectively with TBAF .

- Directed ortho-metalation : Employ lithium diisopropylamide (LDA) to deprotonate specific positions on the benzofuran ring, enabling precise functionalization .

- Computational modeling : DFT calculations (e.g., Gaussian) predict electron density distributions to guide substituent placement .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in kinase inhibition assays)?

- Methodological Answer :

- Purity validation : Use HPLC-MS (≥95% purity) to exclude impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone, a common byproduct .

- Assay conditions : Standardize buffer pH, temperature, and incubation time. For example, discrepancies in tumor growth inhibition may arise from differences in cell line viability protocols .

- Control experiments : Compare results with structurally analogous compounds (e.g., 4'-chloro-2-hydroxy-4-methoxybenzophenone) to isolate structure-activity relationships .

Q. How can the compound’s photophysical properties be exploited for mechanistic studies in chemical biology?

- Methodological Answer :

- Photoaffinity labeling : The benzophenone moiety undergoes UV-induced crosslinking with proximal biomolecules. Use λ = 365 nm irradiation to capture protein-binding partners .

- Fluorescent tagging : Conjugate the amino group with fluorophores (e.g., FITC) via EDC/NHS coupling for cellular tracking .

- ROS detection : Monitor methoxy group oxidation under UV light to study reactive oxygen species (ROS) generation in cancer cells .

Q. What are the critical considerations for scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., Friedel-Crafts acylation) .

- Crystallization control : Use seeded cooling crystallization to ensure polymorph consistency. Characterize batches via PXRD .

- Byproduct mitigation : Optimize stoichiometry of AlCl₃ in demethylation steps to minimize halogenated impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.